molecular formula C23H14BrCl2N3O2 B15173617 (3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B15173617
M. Wt: 515.2 g/mol
InChI Key: QHONSMPLHQZFEO-CTNGQTDRSA-N
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Description

(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolo[3,4-c]pyrazole derivatives with different substituents. Examples include:

  • (3aS,6aS)-3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
  • (3aS,6aS)-3-(4-fluorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H14BrCl2N3O2

Molecular Weight

515.2 g/mol

IUPAC Name

(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C23H14BrCl2N3O2/c24-14-8-6-13(7-9-14)20-19-21(29(27-20)16-4-2-1-3-5-16)23(31)28(22(19)30)18-11-10-15(25)12-17(18)26/h1-12,19,21H/t19-,21+/m1/s1

InChI Key

QHONSMPLHQZFEO-CTNGQTDRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2[C@H]3[C@@H](C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C3C(C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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